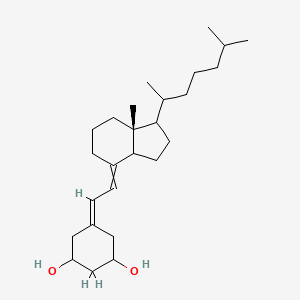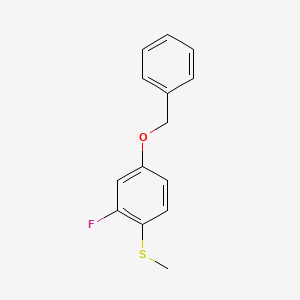![molecular formula C17H21ClN2O B14762707 3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride is a chemical compound with a complex structure that includes an amino group, a biphenyl moiety, and a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride typically involves multiple steps. One common approach is to start with the biphenyl derivative, which is then subjected to a series of reactions to introduce the amino and propanamide groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-N-((2,4-dimethoxyphenyl)methyl)propanamide hydrochloride
- 3-Amino-N-methyl-N-2-propyn-1-ylpropanamide hydrochloride
- Propanamide, 3-phenyl-N-methyl-
Uniqueness
Compared to similar compounds, 3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride is unique due to its specific biphenyl structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Eigenschaften
Molekularformel |
C17H21ClN2O |
|---|---|
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
3-amino-N-[[4-(3-methylphenyl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C17H20N2O.ClH/c1-13-3-2-4-16(11-13)15-7-5-14(6-8-15)12-19-17(20)9-10-18;/h2-8,11H,9-10,12,18H2,1H3,(H,19,20);1H |
InChI-Schlüssel |
QZRJLFPJGWBHON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CNC(=O)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)

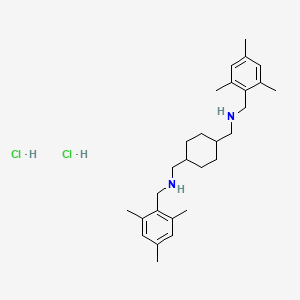

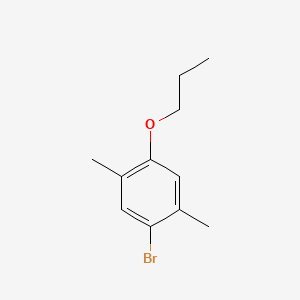
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
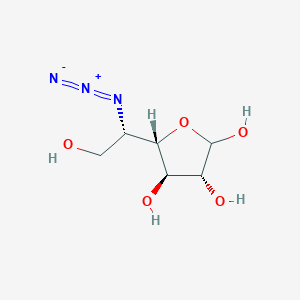
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)

